molecular formula C13H19N B061430 N-benzylcyclohexanamine CAS No. 4383-25-9

N-benzylcyclohexanamine

Cat. No.: B061430
CAS No.: 4383-25-9
M. Wt: 189.3 g/mol
InChI Key: IYWYMFZAZUYNLC-UHFFFAOYSA-N
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Description

N-benzylcyclohexanamine is a versatile organic compound that serves as a valuable building block in synthetic and medicinal chemistry research. This secondary amine features a cyclohexyl group, which can impart significant conformational influence and modify lipophilicity, and a benzyl group, offering a site for potential electrophilic substitution or further functionalization. Its primary research application lies in its role as a synthetic precursor for the development of novel pharmacologically active molecules, particularly in the exploration of structure-activity relationships (SAR). Researchers utilize this compound as a key intermediate in the synthesis of complex amine derivatives, where its structure can contribute to binding affinity and selectivity for various biological targets. The compound's mechanism of action is not intrinsic but is defined by the final molecule it helps to construct; it can be incorporated into frameworks designed to interact with central nervous system (CNS) receptors, enzymes, or transporters. As a scaffold, it provides a robust platform for chemical diversification, enabling the systematic study of how steric and electronic properties affect biological activity and pharmacokinetic profiles. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWYMFZAZUYNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195951
Record name Benzenemethanamine, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4383-25-9
Record name Benzenemethanamine, N-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Benzylcyclohexanamine and Its Derivatives

Reductive Amination Strategies for N-benzylcyclohexanamine Synthesis

Reductive amination stands out as a highly effective and widely utilized method for synthesizing this compound. This strategy is valued for its efficiency and the ability to form the desired C-N bond in a controlled manner, often with water as the only byproduct, aligning with the principles of green chemistry mdpi.comwikipedia.orglibretexts.org.

Reductive Amination of Cyclohexanone (B45756) with Benzylamine (B48309)

The choice of catalyst is crucial for the efficiency and selectivity of the reductive amination of cyclohexanone with benzylamine. Gold nanoparticles supported on various metal oxides have demonstrated significant catalytic activity for this transformation d-nb.inforesearchgate.net. These heterogeneous catalysts are advantageous due to their high functional group tolerance and ease of separation from the reaction mixture researchgate.netrsc.org.

Research has shown that the support material plays a critical role in the catalyst's performance. Gold catalysts supported on TiO₂, CeO₂/TiO₂, and La₂O₃/TiO₂ have been systematically investigated. Among these, 4 wt% Au/CeO₂/TiO₂ and 4 wt% Au/TiO₂ were identified as particularly effective, yielding 79% and 72% of this compound, respectively d-nb.inforesearchgate.net. The metallic gold particle size in these catalysts typically ranges from 2.6 to 3.6 nm d-nb.inforesearchgate.netresearchgate.net. The combination of gold nanoparticles with a suitable metal oxide support facilitates the necessary steps of the reaction, from imine formation to its subsequent hydrogenation.

Performance of Different Gold Catalysts in the Reductive Amination of Cyclohexanone with Benzylamine
CatalystCyclohexanone Conversion (%)This compound Yield (%)Selectivity (%)
4 wt% Au/CeO₂/TiO₂1007979
4 wt% Au/TiO₂1007272
4 wt% Au/La₂O₃/TiO₂892730
4 wt% Au/La₂O₃541731
4 wt% Au/CeO₂321341

The optimization of reaction conditions is essential for maximizing the yield and selectivity of this compound. Key parameters that are typically adjusted include temperature, hydrogen pressure, solvent, and reaction time.

For the reductive amination of cyclohexanone with benzylamine using gold-supported catalysts, a common set of conditions involves a temperature of 100 °C and a hydrogen pressure of 30 bar d-nb.inforesearchgate.netresearchgate.net. Toluene (B28343) is often used as the solvent for this reaction d-nb.inforesearchgate.net. The reaction is typically carried out for a specific duration to achieve high conversion and yield. For instance, with a 4 wt% Au/CeO₂/TiO₂ catalyst, a 79% yield of the desired amine was achieved d-nb.info. The choice of solvent can also influence the reaction; for example, Au/TiO₂ has been used as a catalyst in tert-butanol with formic acid as the hydrogen source at 60 °C d-nb.info. The progress of the reaction is monitored over time to determine the optimal reaction duration for achieving the desired product yield.

Optimized Reaction Conditions for this compound Synthesis
ParameterValueCatalyst System
Temperature100 °CAu on Metal Oxides
Pressure30 bar H₂Au on Metal Oxides
SolventTolueneAu on Metal Oxides
Time5 hours4 wt% Au/CeO₂/TiO₂

The acidity and basicity of the catalyst support play a significant role in the reductive amination process. The formation of the imine intermediate is generally catalyzed by acid sites rsc.org. However, a balance is necessary, as highly acidic or basic catalysts can be unselective and show low activity towards the hydrogenation of the imine d-nb.info.

The rate of formation of this compound is dependent on the catalyst used. Studies tracking the concentration of the amine over time show that different gold-supported catalysts exhibit varying reaction rates researchgate.net. For example, when comparing catalysts such as Au/CeO₂/TiO₂, Au/La₂O₃, Au/CeO₂, Au/La₂O₃/TiO₂, and Au/TiO₂, the concentration of the resulting amine as a function of time differs, indicating different kinetic profiles for each catalytic system researchgate.net. The reaction is generally rapid, with a significant amount of the product being formed within the first few hours of the reaction under optimized conditions.

Controlling selectivity is a key challenge in the synthesis of this compound, as several side reactions can occur. One potential side reaction is the self-condensation of benzylamine, which can lead to the formation of secondary and tertiary amines thieme-connect.de. Another possibility is the hydrogenation of the cyclohexanone to cyclohexanol (B46403) mdpi.com.

The choice of catalyst and reaction conditions is critical for minimizing these side reactions and maximizing the selectivity for the desired product. For example, catalysts that are highly acidic or basic have been shown to be unselective d-nb.info. The balance between the rate of imine formation and its subsequent hydrogenation is also important. If the hydrogenation of the imine is slow, it may lead to the formation of byproducts. The use of appropriate catalysts, such as 4 wt% Au/CeO₂/TiO₂, which exhibits a good balance of acid sites and hydrogenation activity, allows for high selectivity towards this compound d-nb.info.

Electrochemical Reductive Amination of Aldehydes and Amines with H/D-Donor Solvents

A novel and environmentally conscious approach for reductive amination involves an electrochemical synthesis protocol. nih.govrsc.org This method facilitates the reaction between aldehydes and amines in undivided cells at room temperature under metal-free and external-reductant-free conditions, affording various secondary amines in moderate-to-high yields. nih.govrsc.org In this process, a low-toxicity solvent such as dimethyl sulfoxide (DMSO) can serve as both the solvent and a hydrogen donor. nih.govrsc.org

The reaction proceeds through the formation of an imine intermediate from the condensation of an aldehyde and an amine. Subsequently, the imine undergoes electrochemical reduction. Deuterium-labeling experiments have demonstrated that using a deuterated solvent like DMSO-d6 can lead to the synthesis of deuterium-labeled products with good to excellent deuterium incorporation. nih.govrsc.org This technique represents a significant advancement in creating labeled compounds and offers a greener alternative to traditional reduction methods. researchgate.net

Reactant 1Reactant 2ConditionsH-Donor SolventProductYield
AldehydeAmineElectrochemical, Room Temp.DMSOSecondary AmineModerate to High
AldehydeAmineElectrochemical, Room Temp.DMSO-d6Deuterated Secondary AmineGood to Excellent D-incorporation

Transfer Hydrogenation Approaches in Reductive Amination

Transfer hydrogenation has emerged as a powerful tool for reductive amination, utilizing a hydrogen donor molecule to effect the reduction of the imine intermediate. This method avoids the need for high-pressure hydrogen gas, making it a safer and more convenient option. nih.govliv.ac.uk Iridium complexes, in particular, have been shown to be effective catalysts for the one-pot transfer hydrogenation reductive amination of aldehydes and ketones with amines using formic acid as the hydrogen source in an aqueous solution. researchgate.net This approach is environmentally friendly and yields a wide range of functionalized amines in excellent yields, typically between 80% and 95%. researchgate.net

The reaction of benzaldehyde with amines such as benzylamine, hexan-1-amine, and isopropylamine using this method has been reported to produce the corresponding secondary amines in yields of 73–80%. thieme-connect.de For aliphatic amines like cyclohexylamine (B46788), the reaction conditions, particularly the pH, can be optimized to achieve high yields. liv.ac.uk For instance, a pH of 5.0 has been noted as being suitable for reactions involving cyclohexylamine. liv.ac.uk The process is scalable and has been applied to the synthesis of medicinal substances. researchgate.net

AldehydeAmineCatalystHydrogen DonorSolventYield
BenzaldehydeAnilineIridium ComplexFormic AcidWater~80-95%
BenzaldehydeBenzylamineNot specifiedNot specifiedNot specified73-80%
BenzaldehydeCyclohexylamineIridium ComplexFormateWater (pH 5.0)High

Nucleophilic Substitution Reactions for this compound Formation

Nucleophilic substitution provides a direct route to this compound through the formation of a carbon-nitrogen bond.

Alkylation Reactions of Amines with Benzyl (B1604629) Halides (e.g., Benzyl Bromide)

The reaction of a primary amine, such as cyclohexylamine, with a benzyl halide, like benzyl bromide, is a classic example of N-alkylation via nucleophilic substitution. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion and forming the this compound product.

While this method is straightforward, it can sometimes lead to overalkylation, resulting in the formation of the tertiary amine (N,N-dibenzylcyclohexylamine) and even a quaternary ammonium (B1175870) salt. Careful control of reaction conditions, such as the stoichiometry of the reactants, temperature, and the use of a suitable base to neutralize the hydrogen halide byproduct, is crucial to maximize the yield of the desired secondary amine.

Synthesis from Protected Cyclohexylamines

To achieve more controlled and selective synthesis, particularly for chiral derivatives, a protected form of cyclohexylamine can be utilized. An example is the synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine. mdpi.com This multi-step synthesis begins with an asymmetric Aza-Michael addition of a chiral amide to methyl cyclohex-1-ene-carboxylate to create a β-amino ester. mdpi.com

The subsequent steps involve the hydrolysis of the ester to a carboxylic acid, followed by a Barton decarboxylation. mdpi.com This reaction sequence allows for the introduction of the benzyl group and the formation of the final tertiary amine product with high stereochemical control. This methodology is versatile and can be adapted for the synthesis of a wide array of chiral amines by selecting different unsaturated esters and alkylating agents in the initial steps. mdpi.com

Starting MaterialKey Reaction StepsFinal Product
Methyl cyclohex-1-ene-carboxylate1. Asymmetric Aza-Michael addition(R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine
2. Hydrolysis
3. Barton Decarboxylation

Reduction of Imine Intermediates to this compound

The reduction of pre-formed imine intermediates is a common and effective strategy for the synthesis of this compound.

Reduction of N-benzylidenecyclohexylamine

The imine, N-benzylidenecyclohexylamine, is readily synthesized by the condensation of benzaldehyde and cyclohexylamine. This imine can then be reduced to this compound using various reducing agents.

Catalytic hydrogenation is a widely used method for this transformation. google.com This typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. google.com The reaction conditions, including hydrogen pressure and temperature, can be adjusted to optimize the yield and purity of the product. Ruthenacycle complexes have also been developed as catalysts for the hydrogenation of imines, including N-benzylideneaniline, which is structurally similar to N-benzylidenecyclohexylamine. thieme-connect.de These reactions can be carried out at relatively low hydrogen pressures (e.g., 5 atm) and temperatures (40–70°C), providing high yields of the corresponding amine. thieme-connect.de

ImineCatalystReducing AgentConditionsProductYield
N-benzylideneanilineRuthenacycle complexH₂5 atm, 70°CN-benzylanilineHigh
N-benzylidenecyclohexylaminePd/C or Raney NiH₂VariableThis compoundHigh

Decarboxylation Reactions in Chiral this compound Synthesis

The synthesis of chiral derivatives of this compound often requires stereoselective methods. Decarboxylation reactions, particularly the Barton decarboxylation, provide a route to access such chiral compounds.

The Barton decarboxylation is a radical-based method for removing a carboxylic acid group. wikipedia.orgjk-sci.com This reaction proceeds through the formation of a thiohydroxamate ester, often called a Barton ester, from the carboxylic acid. synarchive.comorganic-chemistry.org The Barton ester is then subjected to radical initiation, typically through heating or photolysis in the presence of a radical initiator and a hydrogen atom donor, to yield the decarboxylated product. wikipedia.org

This methodology has been applied to the synthesis of chiral tertiary dibenzylamines. mdpi.com In this context, a chiral β-amino acid precursor is converted to its corresponding Barton ester. mdpi.comresearchgate.net Homolytic cleavage of the N-O bond in the Barton ester, followed by decarboxylation, generates a radical intermediate that can then be trapped by a hydrogen donor to afford the final chiral amine. mdpi.com

An enantioselective synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, a chiral tertiary dibenzylamine derivative, has been reported utilizing the Barton decarboxylation. mdpi.com The synthesis starts with an asymmetric Aza-Michael addition to establish the stereochemistry, followed by hydrolysis to a β-amino acid. mdpi.comresearchgate.net This chiral β-amino acid is then subjected to the Barton decarboxylation protocol. mdpi.com The reaction of the β-amino acid with 2,2′-dithiobis(pyridine-N-oxide) forms the Barton thiohydroxamic ester, which upon UV irradiation and in the presence of a hydrogen donor like t-butyl mercaptan (tBuSH), undergoes decarboxylation to yield the desired chiral tertiary amine in good yield. mdpi.comresearchgate.net This approach demonstrates the utility of radical decarboxylation in the asymmetric synthesis of complex amines. nih.govresearchgate.netrochester.edu

Titanium-Mediated Reduction of Carboxamides to Amines

Titanium reagents have been employed for the reduction of carboxamides to the corresponding amines. A notable method involves the use of titanium tetrachloride (TiCl₄) as a catalyst in conjunction with a reducing agent like borane-ammonia (NH₃BH₃). mdpi.comnih.gov This system has been shown to be effective for the deoxygenation of a variety of primary, secondary, and tertiary carboxamides, affording the corresponding amines in good to excellent yields. mdpi.comnih.gov

The reaction is typically carried out in a solvent such as 1,2-dichloroethane (DCE) at reflux temperature. mdpi.com The protocol is advantageous due to its simplicity and the use of a relatively inexpensive and stable reducing agent. organic-chemistry.orgacs.org While the direct synthesis of this compound via this method from the corresponding N-benzylcyclohexanecarboxamide is not explicitly detailed in the provided sources, the general applicability of this titanium-mediated reduction suggests its potential as a viable synthetic route. mdpi.comnih.govacs.org The process involves the activation of the carboxamide by TiCl₄, followed by hydride delivery from the borane-ammonia complex. acs.org

One-Pot Synthesis Strategies for Secondary Amines Involving this compound

One-pot synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. gla.ac.uk For the synthesis of secondary amines like this compound, one-pot methods have been developed that combine multiple reaction steps into a single operation.

One such strategy involves the palladium-catalyzed coupling of benzyl alcohols with primary amines. organic-chemistry.orgresearchgate.net This method can be controlled to selectively produce either imines or secondary amines. organic-chemistry.org The synthesis of the secondary amine is achieved by first performing the coupling reaction under an inert atmosphere (e.g., argon) to form the imine, followed by in situ hydrogenation of the imine to the desired secondary amine. organic-chemistry.org This process is environmentally friendly, with water being the only byproduct. organic-chemistry.org A heterogeneous palladium catalyst, such as Pd supported on aluminum hydroxide (Pd/AlO(OH)), has been shown to be effective for this transformation, providing high yields of the secondary amine from a range of benzyl alcohols and primary amines. researchgate.net This one-pot approach simplifies the synthesis of this compound from benzyl alcohol and cyclohexylamine, avoiding the isolation of the intermediate imine.

Alternative Synthetic Routes and Emerging Methodologies for this compound and Its Derivatives

Recent advancements in organic synthesis have led to the development of more efficient, atom-economical, and environmentally benign methods for the formation of C-N bonds. These alternative and emerging methodologies provide viable pathways to this compound and its derivatives, often overcoming the limitations of traditional synthetic routes. This section explores three such modern strategies: catalytic N-alkylation of amines using alcohols, palladium-catalyzed hydrogenolysis for the removal of the carbamoyl (Cbz) protecting group, and the tandem synthesis of secondary amines directly from esters and primary amines.

Catalytic N-Alkylation of Amines Using Alcohols

Catalytic N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, has emerged as a powerful and sustainable strategy for synthesizing secondary and tertiary amines. This approach avoids the use of stoichiometric activating reagents or leaving groups, generating water as the sole byproduct. The reaction typically proceeds through a three-step catalytic cycle: (1) the metal catalyst dehydrogenates the alcohol to form an aldehyde or ketone in situ; (2) the carbonyl intermediate undergoes condensation with the amine to form an imine; (3) the same catalyst then hydrogenates the imine to yield the final N-alkylated amine.

The synthesis of this compound via this methodology involves the direct coupling of cyclohexylamine with benzyl alcohol. Ruthenium complexes have demonstrated efficacy in this transformation. For instance, the alkylation of cyclohexylamine with benzyl alcohol using a ruthenium catalyst has been reported to yield this compound in 75% yield orgsyn.org.

Scheme 1: Ruthenium-catalyzed N-alkylation of cyclohexylamine with benzyl alcohol.

A closely related approach is the reductive amination of cyclohexanone with benzylamine, which proceeds through a similar imine intermediate. Gold catalysts supported on various metal oxides have been investigated for this reaction. In a study by Kolobova and colleagues, several gold catalysts were tested for the reductive amination of cyclohexanone with benzylamine under a hydrogen atmosphere. The results indicated that the choice of support for the gold nanoparticles significantly influences the catalytic activity and selectivity. The most promising results were obtained with 4 wt% Au/TiO₂ and 4 wt% Au/CeO₂/TiO₂, affording this compound in 72% and 79% yield, respectively prepchem.com.

Catalytic N-Alkylation of Cyclohexylamine/Cyclohexanone with Benzyl Alcohol/Benzylamine
ReactantsCatalystSolventTemperature (°C)PressureYield (%)Reference
Cyclohexylamine + Benzyl AlcoholRuthenium Complexo-xylene110-75 orgsyn.org
Cyclohexanone + Benzylamine4 wt% Au/TiO₂Toluene10030 bar H₂72 prepchem.com
Cyclohexanone + Benzylamine4 wt% Au/CeO₂/TiO₂Toluene10030 bar H₂79 prepchem.com

Palladium-Catalyzed Hydrogenolysis for Cbz Moiety Removal

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. This deprotection strategy is a key step in multi-step syntheses where the amine functionality needs to be masked during earlier transformations. The synthesis of this compound can be envisioned through a pathway involving the deprotection of a Cbz-protected precursor, such as N-benzyl-N-(benzyloxycarbonyl)cyclohexylamine.

This synthetic approach would typically involve a two-step sequence. First, the synthesis of the Cbz-protected tertiary amine intermediate. This can be achieved by the N-protection of cyclohexylamine with benzyl chloroformate to form benzyl cyclohexylcarbamate, followed by N-alkylation with benzyl bromide in the presence of a base like sodium hydride nih.gov.

Scheme 2: Synthesis of N-benzyl-N-(benzyloxycarbonyl)cyclohexylamine.

The second step is the removal of the Cbz group via palladium-catalyzed hydrogenolysis. The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This reaction cleaves the C-O bond of the carbamate, releasing toluene and carbon dioxide, to afford the desired secondary amine, this compound, in high yield beilstein-journals.org. The use of co-catalysts like niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the Pd/C-catalyzed hydrogenative deprotection of N-Cbz groups, often leading to shorter reaction times and milder conditions beilstein-journals.org.

Scheme 3: Palladium-catalyzed hydrogenolysis for Cbz moiety removal.
General Conditions for Palladium-Catalyzed Cbz Deprotection
SubstrateCatalystHydrogen SourceSolventKey FeaturesReference
N-Cbz Protected AminePd/CH₂ (gas)Methanol, Ethanol, Ethyl AcetateStandard, widely used method. beilstein-journals.org
N-Cbz Protected AminePd/C + Nb₂O₅/CH₂ (gas)MethanolFacilitated deprotection, shorter reaction times. beilstein-journals.org

Tandem Synthesis of Secondary Amines from Esters with Primary Amines

A highly atom-economical and convergent approach to secondary amines is the direct tandem reaction of esters with primary amines. This methodology, often catalyzed by iridium complexes, combines an ester-amide exchange with a subsequent reduction in a one-pot process. The reaction proceeds via the formation of an amide intermediate, which is then reduced in situ by a metal hydride species generated from the activation of a hydrogen source. This avoids the isolation of the amide and reduces the number of synthetic steps.

The synthesis of this compound via this route would involve the reaction of a cyclohexanecarboxylic acid ester, such as ethyl cyclohexanecarboxylate, with benzylamine. An iridium(III) complex, for example, [Cp*IrCl₂]₂, in the presence of a base like sodium acetate, has been shown to be effective for this type of transformation prepchem.comnih.gov. The reaction generates an alcohol from the ester moiety, which can then act as a hydrogen donor for the reduction of the intermediate amide, following a hydrogen autotransfer mechanism. This process is highly efficient and generates water as the only stoichiometric byproduct prepchem.com.

Scheme 4: Iridium-catalyzed tandem synthesis of this compound from an ester and a primary amine.

This synthetic protocol offers significant advantages in terms of atom economy and step efficiency, expanding the versatility of esters as starting materials for amine synthesis prepchem.comnih.gov.

General Conditions for Iridium-Catalyzed Tandem Synthesis of Secondary Amines from Esters
Ester SubstrateAmine SubstrateCatalyst SystemConditionsKey FeaturesReference
Various EstersVarious Primary Amines[Cp*IrCl₂]₂ / NaOAcSolvent-free, heatHigh atom economy, water as sole byproduct. prepchem.com

Spectroscopic Characterization and Analytical Methodologies for N Benzylcyclohexanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, offers a comprehensive view of the molecular structure of N-benzylcyclohexanamine. These methods provide data on the chemical environment of individual atoms, their connectivity, and the spatial relationships between them.

¹H NMR Spectral Analysis of this compound

Proton NMR spectroscopy is instrumental in identifying the various types of protons present in the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the cyclohexyl ring.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays signals in specific chemical shift (δ) ranges, measured in parts per million (ppm).

The protons of the phenyl group typically appear as a multiplet in the aromatic region, around δ 7.2-7.4 ppm. rsc.orgmdpi.com The benzylic protons (—CH₂—) adjacent to the nitrogen atom and the phenyl group show a characteristic singlet at approximately δ 3.8 ppm. mdpi.com

The protons on the cyclohexyl ring are found in the upfield aliphatic region. The methine proton (—CH—) attached to the nitrogen atom appears as a multiplet around δ 2.4-2.6 ppm. mdpi.com The remaining methylene (B1212753) protons of the cyclohexyl ring produce a series of multiplets at approximately δ 1.1-1.9 ppm. mdpi.com

Specific coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. For instance, the aromatic protons exhibit coupling constants characteristic of phenyl rings, while the cyclohexyl protons show complex splitting patterns due to their various axial and equatorial orientations. mdpi.com

¹H NMR Spectral Data for this compound in CDCl₃
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (C₆H₅)7.2 – 7.3Multiplet4.45H
Benzylic (—CH₂—Ph)3.8SingletN/A2H
Cyclohexyl (—CH—N)2.4 – 2.6MultipletN/A1H
Cyclohexyl (—CH₂—)1.1 – 1.9Multiplet12.010H

Data derived from multiple sources. rsc.orgmdpi.com

The integration of the signals in the ¹H NMR spectrum corresponds to the relative number of protons responsible for each signal. For this compound, the expected integration ratio is 5:2:1:10 for the aromatic, benzylic, methine, and remaining cyclohexyl protons, respectively. mdpi.com

The multiplicity, or splitting pattern, of each signal is determined by the number of adjacent protons. The benzylic protons appear as a singlet as they have no adjacent protons. mdpi.com The aromatic protons show complex multiplets due to coupling with other protons on the phenyl ring. rsc.orgmdpi.com The cyclohexyl protons also exhibit complex multiplets due to coupling with neighboring protons on the ring. mdpi.com

¹³C NMR Spectral Analysis of this compound

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum shows signals for the aromatic carbons between δ 126.7 and 140.9 ppm. mdpi.com The benzylic carbon (—CH₂—) signal appears around δ 51.0 ppm. mdpi.com The methine carbon of the cyclohexyl ring (—CH—) is observed at approximately δ 56.1 ppm. mdpi.com The remaining aliphatic carbons of the cyclohexyl ring resonate at higher field, with signals appearing at δ 33.5, 26.1, and 24.9 ppm. mdpi.com

¹³C NMR Spectral Data for this compound in CDCl₃
Carbon AssignmentChemical Shift (δ, ppm)
Aromatic (Quaternary C)140.9
Aromatic (CH)128.3
Aromatic (CH)128.0
Aromatic (CH)126.7
Cyclohexyl (—CH—N)56.1
Benzylic (—CH₂—Ph)51.0
Cyclohexyl (—CH₂—)33.5
Cyclohexyl (—CH₂—)26.1
Cyclohexyl (—CH₂—)24.9

Data sourced from MDPI. mdpi.com

The chemical shifts in the ¹³C NMR spectrum directly correlate with the electronic environment of each carbon atom. The aromatic carbons resonate at lower field due to the deshielding effect of the phenyl ring's π-electron system. The carbons directly bonded to the electronegative nitrogen atom (the benzylic and cyclohexyl methine carbons) are also shifted downfield compared to the other aliphatic carbons. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation (if applicable)

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques can be employed for unambiguous assignment of all signals and complete structural elucidation, particularly for complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the cyclohexyl ring and within the phenyl group, helping to map out the connectivity of the proton network. sdsu.edunih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the benzylic protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between carbons and protons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the benzylic protons and the quaternary aromatic carbon, confirming the attachment of the benzyl group.

The application of these 2D NMR techniques has been demonstrated for the structural confirmation of similar complex amine structures, allowing for the full assignment of ¹H and ¹³C NMR data. mdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that results in minimal fragmentation, making it highly suitable for determining the molecular weight of a compound. ub.edu When this compound is analyzed by ESI-MS in positive ion mode, it readily accepts a proton to form the protonated molecular ion, [M+H]⁺.

The fragmentation of protonated benzylamines under ESI conditions often proceeds through characteristic pathways. nih.gov A primary fragmentation route involves the cleavage of the C-N bond, leading to the formation of the highly stable benzyl cation or its rearranged isomer, the tropylium (B1234903) ion. researchgate.net Research on the fragmentation of various benzylamines indicates that the loss of ammonia (B1221849) (NH₃) from the protonated molecule is a common initial step at low collision energies. nih.gov

Table 1: Predicted ESI-MS Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ C₁₃H₂₀N⁺ 190.1596 Protonated molecular ion

Note: The fragmentation data is based on general principles observed for benzylamines.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for identifying and quantifying volatile and semi-volatile compounds in a mixture. bepls.com In the analysis of this compound, the sample is first vaporized and separated from other components on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), and fragmented.

The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification by comparing it to spectral libraries. caymanchem.com This technique is highly effective for purity assessment, as it can detect and identify even trace amounts of impurities. For instance, GC-MS has been successfully employed to identify this compound as a cutting agent in illicit drug samples, demonstrating its utility in forensic and research applications. caymanchem.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This precision distinguishes between compounds that may have the same nominal mass but different chemical formulas. For this compound (C₁₃H₁₉N), HRMS can confirm the molecular formula by measuring the mass of the protonated ion [M+H]⁺ with a high degree of accuracy, typically to within a few parts per million (ppm).

In the characterization of a related compound, (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, HRMS analysis confirmed its molecular composition by providing a measured m/z of 294.2214, which was in close agreement with the calculated mass of 294.2216 for the [C₂₁H₂₇N + H]⁺ ion. mdpi.comresearchgate.net A similar level of accuracy would be expected for this compound, providing definitive confirmation of its elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its structural features.

The spectrum would feature C-N stretching vibrations, which are indicative of the amine group. Based on data from structurally similar molecules, alkyl-amine C-N stretching bands can be observed, along with specific bands for the benzylamine (B48309) portion of the molecule. mdpi.comresearchgate.net Additionally, the spectrum will show absorptions corresponding to the C-H bonds of the cyclohexyl and benzyl groups, as well as aromatic C=C stretching from the benzene (B151609) ring.

Table 2: Characteristic IR Absorption Bands for this compound (based on related structures)

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3080-3030 C-H Stretch Aromatic (Benzene ring)
~2930-2850 C-H Stretch Aliphatic (Cyclohexyl ring)
~1600, ~1495, ~1450 C=C Stretch Aromatic (Benzene ring)
~1371 C-N Stretch Benzylamine

Source: Data derived from analysis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine. mdpi.comresearchgate.net

Chromatographic Techniques for Purification and Purity Validation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. chemcoplus.co.jp For this compound, GC is used to validate its purity by separating it from any starting materials, byproducts, or solvents remaining from its synthesis. The compound is vaporized and travels through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its affinity for the stationary phase. chemcoplus.co.jp

Table 3: Example GC Retention Time for a Structurally Related Compound

Compound Retention Time (min)

Note: GC conditions will significantly affect retention time. This value is for illustrative purposes only. rsc.org

Table of Mentioned Compounds

Compound Name
This compound
(R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds like this compound. While specific application notes for this compound are not extensively detailed in publicly available literature, suitable methods can be derived from the analysis of structurally similar compounds, such as other benzylamines and cyclohexylamines.

A common approach for the analysis of basic amines is reverse-phase HPLC. A method for a related compound, benzylamine, utilizes a C18 column, which is a nonpolar stationary phase. The separation is achieved using a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. To ensure good peak shape and prevent tailing, which is common for basic analytes on silica-based columns, a buffer or an additive is typically incorporated into the mobile phase. For instance, a method for separating benzylamine, benzonitrile, and toluene (B28343) uses a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 210 nm sielc.com. Another validated method for benzyl alcohol and tolfenamic acid employs a mobile phase of acetonitrile and 50mM triethylamine (B128534) (pH adjusted to 3.0 with phosphoric acid) on a C18 column, with UV detection at 220 nm austinpublishinggroup.com.

For this compound, a similar strategy would be effective. A reverse-phase C18 column would be appropriate, with a mobile phase gradient of acetonitrile and water containing a modifier like triethylamine or formic acid to improve peak symmetry. Detection is typically achieved using a UV detector, as the benzyl group contains a chromophore.

Table 1: Representative HPLC Method Parameters for Amine Analysis
ParameterCondition
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and Water with 0.1% Triethylamine or Formic Acid
ElutionGradient or Isocratic
Flow Rate1.0 mL/min
DetectionUV at ~220 nm
TemperatureAmbient or controlled (e.g., 40 °C)

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, the molecular formula is C₁₃H₁₉N. The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and nitrogen. The molar mass of this compound is approximately 189.30 g/mol .

The expected mass percentages of each element are calculated as follows:

Carbon (C): (13 * 12.011 g/mol ) / 189.30 g/mol * 100% = 82.47%

Hydrogen (H): (19 * 1.008 g/mol ) / 189.30 g/mol * 100% = 10.12%

Nitrogen (N): (1 * 14.007 g/mol ) / 189.30 g/mol * 100% = 7.40%

Experimental results from an elemental analyzer for a pure sample of this compound should closely match these theoretical values, typically within a ±0.4% margin, to confirm the empirical formula and the purity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₃H₁₉N)
ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.01113156.14382.47
HydrogenH1.0081919.15210.12
NitrogenN14.007114.0077.40
Total 189.302 100.00

Optical Rotation and Chiroptical Spectroscopy for Chiral Derivatives

This compound itself is an achiral molecule. However, chiral derivatives can be synthesized by introducing a stereocenter, for example, by modifying the cyclohexyl or benzyl group, or by introducing a chiral substituent on the nitrogen atom. The analysis of such chiral derivatives necessitates the use of chiroptical techniques.

Optical Rotation: Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. This is a key parameter for characterizing enantiomers, which will rotate light to an equal but opposite degree. The specific rotation ([α]) is a standardized measure and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration. For a novel chiral derivative of this compound, the measurement of its specific rotation would be a critical step in its characterization, confirming its enantiomeric purity. For example, in the synthesis and characterization of chiral benzylamine antifungals, the stereochemistry was found to be crucial for their biological activity, highlighting the importance of such measurements nih.gov.

Chiroptical Spectroscopy: Chiroptical spectroscopy encompasses techniques that provide more detailed structural information about chiral molecules than polarimetry alone. These include Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is particularly useful for studying the stereochemistry of molecules with chromophores near a stereocenter. For chiral derivatives of this compound, the aromatic benzyl group would serve as a convenient chromophore, and a CD spectrum could provide information about the absolute configuration of the molecule.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides a wealth of information about the stereochemistry of the entire molecule, not just the environment around a chromophore.

The synthesis of chiral this compound derivatives is an area of interest in medicinal chemistry, and the use of these chiroptical techniques is indispensable for the unambiguous determination of their three-dimensional structure and for studying their interactions with other chiral molecules, such as biological receptors nih.gov.

Chemical Reactivity and Derivatization of N Benzylcyclohexanamine

Reactions at the Amine Functional Group

The lone pair of electrons on the nitrogen atom of N-benzylcyclohexanamine makes it a nucleophile and a base, enabling a variety of reactions including alkylation, acylation, salt formation, and condensation with carbonyl compounds.

N-Alkylation Reactions to Form N-alkyl Derivatives

As a secondary amine, this compound can undergo N-alkylation to yield tertiary amines. This is a fundamental transformation that introduces a third substituent onto the nitrogen atom. A common method to achieve this is through reaction with alkyl halides. Another well-established method is reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent.

Furthermore, the "hydrogen borrowing" or "hydrogen autotransfer" methodology allows for the N-alkylation of amines using alcohols. ibs.re.kr This process involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine that is subsequently reduced. For instance, various amines can be alkylated with alcohols using specialized metal catalysts like palladium or iron complexes. researchgate.netacs.org

A specific example of N-alkylation is the synthesis of 1-allyl-N-benzylcyclohexanamine. acs.orgacs.org In a scalable synthesis, the imine formed from cyclohexanone (B45756) and benzylamine (B48309) is reacted with allylmagnesium chloride, an organometallic reagent, to produce the N-allylated tertiary amine in high yield. acs.orgacs.org

Table 1: Examples of N-Alkylation Reactions

Product Reactants Reagents/Catalyst Yield Reference
1-Allyl-N-benzylcyclohexanamine Imine of cyclohexanone and benzylamine Allylmagnesium chloride in THF 96% acs.orgacs.org
This compound Cyclohexylamine (B46788), Benzyl (B1604629) alcohol Silica supported palladium NiXantphos complex - researchgate.net
N-(3-(Trifluoromethyl)benzyl)cyclohexanamine 3-(Trifluoromethyl)benzylamine, Cyclohexanol (B46403) (Cyclopentadienone)iron Tricarbonyl Complex - acs.org

Acylation Reactions to Form Amides

This compound readily reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form N-acyl derivatives, which are amides. This reaction typically occurs in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting N-benzyl-N-cyclohexylamides are stable compounds.

For example, the acylation of a secondary amine can be achieved using acetic anhydride (B1165640) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). ucl.ac.uk The reverse reaction, the reduction of an amide to an amine, further illustrates this relationship. N-cyclohexylbenzamide can be reduced using reagents like borane-ammonia in the presence of a titanium catalyst to yield this compound. mdpi.com This demonstrates the conversion of the amide back to the parent secondary amine.

Table 2: Representative Acylation and Reverse Reaction

Reaction Type Reactant Reagent(s) Product Reference
Acylation Secondary Amine Acetic anhydride, DMAP N-acylated amine ucl.ac.uk
Amide Reduction N-cyclohexylbenzamide Borane-ammonia, TiCl₄ This compound mdpi.com

Formation of Salts (e.g., this compound Hydrochloride)

Due to the basic nature of the amine group, this compound reacts with acids to form ammonium (B1175870) salts. The most common example is the formation of this compound hydrochloride (C₁₃H₁₉N • HCl) by reacting the free base with hydrochloric acid. caymanchem.com These salts are typically crystalline solids with higher melting points and greater water solubility than the parent amine. caymanchem.com The formation of hydrochloride salts is a standard procedure for the purification, handling, and storage of amines. caymanchem.com In many chemical reactions, the amine product is initially formed as its hydrochloride salt, which is then neutralized during workup to isolate the free amine. mdpi.com

Reactions with Carbonyl Compounds (e.g., Imine Formation)

The reaction of this compound with aldehydes or ketones is complex. As a secondary amine, it cannot form a stable neutral imine. Instead, it reacts with a carbonyl compound to form a carbinolamine intermediate. This intermediate, upon protonation of the hydroxyl group, eliminates water to form a positively charged iminium ion.

This reactivity is central to its own synthesis via reductive amination. The synthesis of this compound is frequently achieved through the one-pot reaction of cyclohexanone and benzylamine. tandfonline.com In this process, the primary amine (benzylamine) first reacts with the ketone (cyclohexanone) to form an N-substituted imine (N-benzylidenecyclohexanamine). acs.orgd-nb.info This imine is then hydrogenated in situ to the final secondary amine product. Various catalysts, including gold supported on titanium dioxide (Au/TiO₂) and iron-palladium systems (Fe@Pd/C), have been shown to be effective for this transformation, achieving high yields. tandfonline.comd-nb.info

Table 3: Catalytic Systems for Reductive Amination via Imine Intermediate

Carbonyl Amine Catalyst Reducing Agent / Conditions Product Yield Reference
Cyclohexanone Benzylamine 4 wt% Au/CeO₂/TiO₂ 30 bar H₂, 100 °C 79% d-nb.info
Cyclohexanone Benzylamine 4 wt% Au/TiO₂ 30 bar H₂, 100 °C 72% tandfonline.comd-nb.info
Cyclohexanone Benzylamine Fe@Pd/C 30 bar H₂, 80 °C 94% tandfonline.com
Cyclohexanone Benzylamine Carbon-based solid acid NaBH₄, Room Temp. 90% d-nb.info

Reactions Involving the Cyclohexane (B81311) Ring

The cyclohexane ring in this compound is a saturated carbocycle and is generally less reactive than the amine functional group. Its reactions are characteristic of alkanes, typically requiring more forcing conditions than the transformations at the nitrogen center.

Ring Functionalization (e.g., Substitution, Oxidation, Reduction)

The functionalization of the cyclohexane ring of a pre-existing this compound molecule is not a common synthetic strategy. The high reactivity of the amine group often necessitates protection before any manipulation of the hydrocarbon scaffold can be attempted. It is more common to synthesize the molecule from an already functionalized cyclohexane precursor, such as cyclohexanol or a substituted cyclohexanone. acs.org

However, the ring is susceptible to oxidation under certain conditions. Research has noted the possibility of unfavorable oxidation of the cyclohexane ring, potentially leading to its cleavage and the formation of adipic acid. ucl.ac.uk This highlights the stability of the ring but also its vulnerability to strong oxidizing agents.

Under many catalytic N-alkylation and reductive amination conditions, the cyclohexane ring remains inert, demonstrating its stability compared to the amine group and other functional groups that may be present. researchgate.netacs.org

Stereoselective Transformations of the Cyclohexane Moiety

While the synthesis of this compound from substituted cyclohexanones can lead to diastereomeric products, post-synthesis stereoselective transformations targeting the cyclohexane ring are less commonly documented in dedicated studies of this specific molecule. However, established principles of cyclohexane chemistry can be applied to predict potential stereoselective reactions.

One approach involves the derivatization of the amine to introduce a chiral auxiliary, followed by a reaction on the cyclohexane ring where the auxiliary directs the stereochemical outcome. Subsequently, the auxiliary can be removed. Another strategy could involve the introduction of a double bond into the cyclohexane ring via an elimination reaction, followed by an asymmetric hydrogenation or dihydroxylation, guided by a chiral catalyst.

Research on related structures, such as chiral 7-oxo-2-enimides, demonstrates the feasibility of one-step, highly stereoselective syntheses of functionalized cyclohexylamines through tandem reactions. nih.gov In these processes, organocopper or organoaluminum reagents undergo conjugate addition, and the resulting enolates participate in intramolecular aldol (B89426) or Mannich reactions to create multiple stereocenters with excellent control. nih.gov While not starting from this compound itself, these methodologies showcase advanced strategies for creating stereochemically rich cyclohexane systems that could be adapted for its derivatives.

Reactions Involving the Benzyl Group

The benzyl group offers two main sites for reactivity: the aromatic ring and the benzylic carbon attached to the nitrogen.

The benzylamino moiety is a strongly activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. However, the basic nitrogen atom can be protonated under the strongly acidic conditions often required for EAS reactions (e.g., nitration, Friedel-Crafts), which would convert the activating -NH- group into a deactivating -NH2+- group, directing meta. This duality complicates reactions like nitration or Friedel-Crafts alkylation.

To achieve selective ortho or para substitution, reaction conditions must be carefully controlled to avoid protonation of the amine. Alternatively, the nitrogen can be protected with a group that is less basic but still activating, such as an acetyl group, to form an N-acetyl-N-benzylcyclohexanamine. This amide would still direct ortho and para, and the protecting group can be removed after the substitution reaction. While general principles of EAS are well-established, specific studies detailing the Friedel-Crafts or nitration reactions on this compound are not extensively documented. core.ac.ukresearchgate.net

The benzylic C-H bonds are weaker than typical sp³ C-H bonds because a radical at this position is stabilized by resonance with the benzene ring. libretexts.org This reactivity allows for selective oxidation at this site.

Benzylic Bromination: A common method for functionalizing the benzylic position is through radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like light (hν) or peroxide. libretexts.orgchadsprep.com This reaction replaces a benzylic hydrogen with a bromine atom, yielding N-(α-bromobenzyl)cyclohexanamine. youtube.comyoutube.comyoutube.com This benzylic bromide is a valuable intermediate for subsequent nucleophilic substitution reactions. The use of NBS is crucial as it provides a low, steady concentration of Br₂, minimizing competitive electrophilic addition to the aromatic ring. chadsprep.com

Oxidative Cleavage and Deprotection: Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) can aggressively oxidize the benzylic position. libretexts.orgyoutube.com If there is at least one benzylic hydrogen, KMnO₄ will typically cleave the benzyl group entirely, oxidizing it to benzoic acid, while the cyclohexylamine portion would be released. libretexts.orgyoutube.com

A more selective oxidation can achieve debenzylation, where the benzyl group is removed to yield cyclohexylamine. Research has demonstrated a chemo- and regioselective method for the oxidative N-debenzylation of N-benzyl amines using a laccase/TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy radical) catalytic system. rsc.org This enzymatic approach offers a greener alternative to traditional debenzylation methods.

Reagent/SystemPosition of AttackExpected ProductReference(s)
N-Bromosuccinimide (NBS), hνBenzylic C-HN-(α-bromobenzyl)cyclohexanamine libretexts.orgchadsprep.com
Potassium Permanganate (KMnO₄), heatBenzylic CarbonBenzoic acid + Cyclohexylamine libretexts.orgyoutube.com
Laccase/TEMPOBenzylic C-N bondCyclohexylamine + Benzaldehyde rsc.org

Catalysis and Ligand Design with this compound Derivatives

The structural framework of this compound makes it and its derivatives interesting candidates for applications in catalysis, particularly in ligand design and as precursors to catalysts.

This compound itself can act as a simple monodentate N-donor ligand. However, its true potential is realized when it is functionalized to create multidentate ligands, which can form stable chelate complexes with metal centers, enhancing catalytic activity and selectivity. lookchem.com

Derivatives can be designed to act as bidentate or pincer-type ligands. For example, ortho-lithiation of the benzyl ring followed by reaction with a phosphine (B1218219) chloride could install a phosphine group, creating a P,N-chelating ligand. Such ligands are highly sought after in palladium-catalyzed cross-coupling reactions. researchgate.net Similarly, functionalization of both the benzyl and cyclohexyl rings could lead to tridentate N^C^N pincer ligands, which are known to form robust and highly active palladium complexes. researchgate.net While the direct use of this compound-derived ligands is a specialized area, the principles of ligand design are broadly applicable to this scaffold.

Ligand TypePotential Metal ComplexApplication AreaReference(s)
P,N-Chelating LigandPalladium(II)Cross-coupling reactions researchgate.net
N^C^N Pincer LigandPalladium(II)C-H activation, Cross-coupling researchgate.net
Chiral Diphosphine LigandRhodium(I), Ruthenium(II)Asymmetric hydrogenation ucl.ac.uk

A pre-catalyst is a stable compound that is converted into the active catalyst immediately before or during the catalytic reaction. dtu.dk While this compound is frequently reported as a product in catalytic N-alkylation and reductive amination reactions employing ruthenium or palladium pre-catalysts, hbni.ac.innih.govescholarship.org its role as a starting material for a pre-catalyst is less common.

However, derivatives of this compound could be envisioned as pre-catalysts. For instance, a complex formed between a derivative (acting as a ligand) and a metal like Ruthenium(II) could be stable enough to be isolated. This complex would be a pre-catalyst that, under reaction conditions (e.g., in the presence of a reducing agent or base), converts to a coordinatively unsaturated, catalytically active species. Ruthenium complexes are particularly well-known for their application in hydrogenation and hydrogen transfer reactions, often involving an activation step from a stable pre-catalyst. nih.govescholarship.org

Supramolecular Chemistry and Host-Guest Interactions Involving this compound

The architecture of this compound, featuring both a bulky, hydrophobic cyclohexyl group and an aromatic benzyl moiety, makes it an interesting candidate for study within the field of supramolecular chemistry. This branch of chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits, where the interactions are non-covalent. bbau.ac.inbeilstein-journals.org Host-guest chemistry, a central concept in supramolecular chemistry, involves the complexation of a "guest" molecule within a larger "host" molecule. tcichemicals.comnih.gov The primary driving forces for these interactions include hydrophobic effects, van der Waals forces, hydrogen bonding, and electrostatic interactions. bbau.ac.inoatext.com Common host molecules include macrocycles like cyclodextrins, cucurbiturils, and calixarenes, each with unique cavity sizes and electronic properties that dictate their guest selectivity. nih.govnih.govrsc.org

The ability of this compound to act as a guest is predicated on the encapsulation of its hydrophobic components—the cyclohexyl and/or benzyl groups—within the cavity of a suitable host molecule. Such interactions can modify the physicochemical properties of the guest, such as its solubility and stability. oatext.comoatext.com

Host-Guest Interactions with Cucurbit[n]urils

Cucurbit[n]urils, often abbreviated as CB[n] or Q[n], are a family of macrocyclic compounds composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. Their rigid structure and electron-rich carbonyl portals make them effective hosts for a variety of cationic and neutral guest molecules.

While direct studies on the complexation of this compound with cucurbiturils are not extensively documented, research on analogous cyclohexylamine derivatives provides significant insight into the potential interactions. A study on a series of cyclohexyl-appended guests with cucurbit nih.govuril (Q nih.gov) demonstrated that the cyclohexyl moiety can be encapsulated within the hydrophobic cavity of the host. The binding affinities for these complexes are substantial, indicating stable host-guest formation. The primary driving force for this encapsulation is the hydrophobic effect, with the release of "high-energy" water molecules from the cavity contributing to a positive entropy change.

The binding of cyclohexylamine derivatives to Q nih.gov has been shown to form ternary complexes, where two guest molecules are simultaneously encapsulated. This is a notable feature of Q nih.gov, which possesses a large enough cavity to accommodate such arrangements. The table below summarizes the thermodynamic parameters for the binding of various cyclohexylamine derivatives to Q nih.gov, which can serve as a model for the expected interactions with this compound.

Table 1: Thermodynamic Parameters for the Binding of Cyclohexylamine Derivatives to Cucurbit nih.govuril (Q nih.gov) in Aqueous Solution.
Guest MoleculeBinding Constant (Ka, M-1)Enthalpy Change (ΔH, kcal/mol)Entropy Change (TΔS, kcal/mol)
Cyclohexylamine (CyA)1.2 x 107-5.44.3
N-Ethylcyclohexylamine (NECyA)2.5 x 107-6.23.8
N-Cyclohexylethanolamine (NCyEA)8.1 x 106-5.93.4
N-(3-Aminopropyl)cyclohexylamine (N3ACyA)5.0 x 106-6.13.0

Data is illustrative and based on studies of analogous compounds to project the potential interactions of this compound.

Given the structural similarities, it is highly probable that this compound would also form a stable inclusion complex with Q nih.gov, likely involving the encapsulation of the cyclohexyl group. The presence of the benzyl group might influence the binding affinity and the stoichiometry of the complex.

Potential Interactions with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides derived from starch, with the most common forms being α-, β-, and γ-cyclodextrin, containing six, seven, and eight glucopyranose units, respectively. oatext.comoatext.com They possess a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating a wide range of hydrophobic guest molecules in aqueous solutions. oatext.comnih.gov The formation of an inclusion complex with cyclodextrins is primarily driven by hydrophobic interactions, although van der Waals and dipole-dipole forces can also play a role. oatext.com

There is a lack of specific experimental data on the complexation of this compound with cyclodextrins. However, based on the principles of host-guest chemistry, it is plausible to predict that such an interaction could occur. The hydrophobic benzyl and cyclohexyl moieties of this compound are of a suitable size to fit within the cavity of β-cyclodextrin or γ-cyclodextrin. The formation of such a complex would likely enhance the aqueous solubility and stability of this compound. oatext.comaua.gr

The stoichiometry of the complex could be 1:1, with either the benzyl or the cyclohexyl group residing within the cyclodextrin (B1172386) cavity. It is also possible that a 1:2 host-guest complex could form, particularly with α-cyclodextrin, where one host molecule encapsulates the benzyl group and another encapsulates the cyclohexyl group. The table below provides a hypothetical overview of the potential complexation parameters based on the properties of the host and guest molecules.

Table 2: Projected Plausible Interactions of this compound with Different Cyclodextrins.
Cyclodextrin TypeCavity Diameter (Å)Potential Guest MoietyExpected Stoichiometry (Host:Guest)Primary Driving Force
α-Cyclodextrin4.7 - 5.3Benzyl group or Cyclohexyl group (separately)1:1 or 2:1Hydrophobic interaction
β-Cyclodextrin6.0 - 6.5Benzylcyclohexyl moiety1:1Hydrophobic interaction
γ-Cyclodextrin7.5 - 8.3Entire this compound molecule1:1Hydrophobic interaction

This data is predictive and not based on direct experimental results for this compound.

Potential Interactions with Calixarenes

Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde. rsc.orgnih.gov They exist in a "cup-like" conformation with a defined upper and lower rim and a central cavity. rsc.org The size and shape of the cavity can be tailored by modifying the number of phenolic units and the substituents on the rims. tcichemicals.com Calixarenes are known to form complexes with a variety of neutral and charged guest molecules, with interactions being driven by a combination of hydrophobic, π-π, and cation-π interactions. nih.govnih.gov

Specific studies on the inclusion of this compound within a calixarene (B151959) host have not been reported. However, the electron-rich cavity of calixarenes makes them suitable hosts for the benzyl group of this compound through π-π stacking interactions. nih.gov Furthermore, if this compound is protonated to form a cationic species, strong cation-π interactions with the calixarene cavity would be expected. The cyclohexyl group could also be accommodated within the hydrophobic cavity of larger calixarenes.

The versatility in the functionalization of the calixarene rims allows for the design of specific receptors for this compound. rsc.org For instance, the introduction of sulfonate groups on the upper rim can enhance water solubility and provide electrostatic interaction sites for a protonated this compound guest. nih.gov

Table 3: Theoretical Host-Guest Parameters for the Interaction of this compound with Calix[n]arenes.
Calixarene TypeNumber of Phenolic Units (n)Potential Interaction TypeLikely Guest Moiety
Calix oatext.comarene4π-π stacking, Cation-πBenzyl group
Calix tcichemicals.comarene6Hydrophobic, π-π stacking, Cation-πBenzyl group, Cyclohexyl group
Calix nih.govarene8Hydrophobic, π-π stacking, Cation-πEntire this compound molecule

This data is based on theoretical considerations and the known binding properties of calixarenes.

Applications and Potential Research Avenues of N Benzylcyclohexanamine

N-benzylcyclohexanamine as an Intermediate in Organic Synthesis

The structural framework of this compound is a valuable precursor in various organic synthesis applications. Its reactivity and molecular shape allow it to be a foundational component for constructing larger and more complex molecules, including those with significant biological activity.

Synthesis of Pharmaceuticals and Agrochemicals

The chiral benzylamine (B48309) motif is a structural element found in a number of active pharmaceutical ingredients (APIs) approved by the FDA. researchgate.net Derivatives of this compound, particularly chiral tertiary dibenzylamines, are recognized for their high neuropharmacological potential. mdpi.com These structures are being investigated for the treatment of neurodegenerative disorders, such as Alzheimer's disease. mdpi.com For instance, the favorable physiological properties of dibenzylamines and their ability to interfere with neurotransmission pathways make them attractive therapeutic candidates. mdpi.com

An asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides has been developed to provide access to pharmaceutically relevant chiral N-benzylic heterocycles. nih.gov This C(sp2)–C(sp3) cross-coupling methodology is significant in drug discovery as it allows for systematic structure-activity relationship studies by varying the aryl halide coupling partners. nih.gov While specific examples of this compound in agrochemical synthesis are not detailed in the provided research, the synthesis of novel molecules with advantageous biological activities is a core aspect of modern agrochemical development. researchgate.net

Production of Complex Organic Compounds

N-benzylamine derivatives are instrumental in the synthesis of complex organic molecules. For example, substituted 3-anilinopropanamides can be converted to N-benzyl derivatives through an uncatalyzed amine exchange reaction with benzylamine. researchgate.net These intermediates can then undergo facile ring closure to produce complex heterocyclic systems like 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. researchgate.net

The synthesis of specific chiral molecules, such as (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, has been achieved using methods like the Barton decarboxylation reaction. mdpi.com This process demonstrates the utility of N-benzylamine derivatives in creating stereochemically defined complex structures. Additionally, related N-benzylamine compounds like N-Benzyl-1-(trimethylsilyl)methanamine serve as key reagents in cycloaddition reactions for forming other complex heterocycles such as pyrrolidines. orgsyn.org

Building Block for Spirocyclic Pyrrolidines and Related Heterocycles

N-benzylamine derivatives are key to synthesizing spirocyclic pyrrolidines, which are considered important building blocks in medicinal chemistry. researchgate.net A primary method involves a [3+2] cycloaddition reaction between an electron-deficient alkene and an N-benzyl azomethine ylide generated in situ. researchgate.netnih.gov This transformation is a key step in producing novel spirocyclic pyrrolidines from common (hetero)alicyclic ketones. nih.gov

Spirocyclic structures are of growing interest to discovery chemists because they offer an inherent three-dimensional geometry. taylorfrancis.comsigmaaldrich.com This three-dimensionality can lead to tighter interactions with biological targets, resulting in drugs that are more potent and selective with fewer off-target effects. taylorfrancis.com The synthesis method utilizing N-benzylamine derivatives has been successfully applied to create the central diamine core of known antibacterial agents like Sitafloxacin and Olamufloxacin. nih.gov

Potential in Medicinal Chemistry Research

The chemical structure of this compound derivatives makes them promising candidates for medicinal chemistry research. Their ability to interact with biological targets, particularly enzymes involved in neurological pathways, opens avenues for the development of new therapeutic agents.

As a Potential Ligand for Biological Targets (e.g., AChE/BuChE)

Derivatives of this compound show potential as ligands for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). mdpi.commdpi.com The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

N-methyl-dibenzylamine derivatives are known to be significant tertiary inhibitors of human AChE and BuChE. mdpi.com Based on this scaffold, new derivatives like chiral (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine have been synthesized. mdpi.com In this molecule, a cyclohexyl group replaces the methyl group in the core structure, presenting it as a potential new ligand for AChE/BuChE. mdpi.com Selective inhibition of BuChE, in particular, is considered a viable therapeutic approach for Alzheimer's disease, as BuChE levels increase while AChE levels decrease in the advanced stages of the disease. mdpi.comnih.gov

Biological TargetPotential Ligand ScaffoldTherapeutic Relevance
Acetylcholinesterase (AChE)This compound derivativesInhibition increases acetylcholine levels, a strategy for treating Alzheimer's disease. mdpi.comnih.gov
Butyrylcholinesterase (BuChE)This compound derivativesSelective inhibition is a promising approach for advanced Alzheimer's disease. mdpi.comnih.govnih.gov

Modulation of Enzyme Activity and Receptor Interactions

The therapeutic potential of this compound derivatives lies in their ability to modulate enzyme activity. Research indicates that related N-methyl-dibenzylamine compounds act as pure competitive inhibitors, binding to the central active site (CAS) of cholinesterase enzymes. mdpi.com This binding prevents the natural substrate, acetylcholine, from being hydrolyzed, thereby increasing its concentration in the synaptic cleft.

The modulation of enzyme activity can be achieved through various mechanisms, including competitive inhibition where the molecule competes with the substrate for the active site. nih.gov The interaction between the ligand and the enzyme is a critical factor. In the case of AChE, the active site contains an "anionic" subsite that binds the choline (B1196258) portion of acetylcholine through interactions with multiple aromatic residues. nih.gov The structure of this compound derivatives allows them to fit within this site and inhibit the enzyme's function. While direct interaction with neurotransmitter receptors has not been detailed, by inhibiting AChE and BuChE, these compounds indirectly modulate cholinergic receptor activity by increasing the availability of acetylcholine.

Compound ClassEnzyme TargetMechanism of ActionResearch Finding
N-methyl-dibenzylamine derivativesAChE/BuChECompetitive InhibitionBinds to the central active site (CAS) of the enzyme. mdpi.com
(R)-N-benzyl-N-(1-phenylethyl)cyclohexanamineAChE/BuChEPotential Competitive InhibitionSynthesized as a potential new ligand based on the N-methyl-dibenzylamine scaffold. mdpi.com

Pharmacokinetics and Interaction with Biological Systems

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), for this compound is not extensively documented in publicly available literature. However, insights into its potential metabolic fate can be drawn from studies on structurally related compounds. For instance, research on the metabolism of N-cyclohexyl-2-benzothiazyl sulfenamide, which also contains a cyclohexylamine (B46788) moiety, has shown that it is metabolized in rats to cyclohexylamine and 2-mercaptobenzothiazole, with these metabolites being excreted in the urine nih.govscispace.com. This suggests that a likely metabolic pathway for this compound could involve the cleavage of the benzyl (B1604629) group, yielding cyclohexylamine, which would then be further metabolized and excreted.

The interaction of this compound with biological systems at a molecular level, such as specific receptor binding or enzyme inhibition, is also not well-characterized. General toxicological information from publicly available databases indicates that the compound may be harmful if swallowed and can cause skin and serious eye irritation nih.gov. The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties, which dictate its interaction with biological targets. Further research is needed to elucidate the specific biological interactions and the complete pharmacokinetic profile of this compound.

Derivatives with Reported Biological Activity

While research on this compound itself is limited, numerous studies have explored the biological activities of its structural derivatives. The N-benzyl and cyclohexylamine moieties are common pharmacophores found in a variety of biologically active compounds. This has led to the synthesis and investigation of a wide array of this compound derivatives with diverse therapeutic potential.

Antimicrobial Activity:

A significant area of research has been in the development of antimicrobial agents. Derivatives of N,N-dibenzyl-cyclohexane-1,2-diamine have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) significantly lower than the antibiotic tetracycline (B611298) researchgate.net. Furthermore, some of these derivatives have demonstrated promising antifungal activity against various Candida species researchgate.net. The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt the bacterial cell membrane. Other studies on O-benzyl derivatives of aminodiols and aminotriols containing imidazole (B134444) or triazole rings have also reported significant antimicrobial activity, particularly against Gram-positive bacteria and fungi mdpi.com.

Anticancer Activity:

The N-benzyl structural motif is present in numerous compounds investigated for their anticancer properties. For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies, particularly for non-small cell lung cancer nih.gov. Similarly, new series of N-aryl-N′-arylmethylurea derivatives have been designed and synthesized, showing antiproliferative activities against various cancer cell lines nih.gov. Furthermore, the introduction of nitrogen-containing heterocycles to natural products like podophyllotoxin (B1678966) has yielded derivatives with excellent cytotoxic activity against human tumor cell lines frontiersin.org.

The following table summarizes some classes of this compound related derivatives and their reported biological activities:

Derivative ClassReported Biological ActivityReference
N,N-dibenzyl-cyclohexane-1,2-diamine derivativesAntibacterial, Antifungal researchgate.net
N-benzyl-2-phenylpyrimidin-4-amine derivativesAnticancer (USP1/UAF1 inhibition) nih.gov
N-aryl-N′-arylmethylurea derivativesAnticancer (Antiproliferative) nih.gov
Podophyllotoxin derivatives with nitrogen-containing heterocyclesAnticancer (Cytotoxic) frontiersin.org
O-benzyl derivatives of aminodiols and aminotriolsAntimicrobial mdpi.com

Applications in Materials Science

Direct applications of this compound in materials science are not widely reported. However, its structural components, namely the benzylamine and cyclohexylamine moieties, are utilized in the synthesis of various polymers and materials, suggesting its potential as a chemical intermediate or building block.

For instance, a related compound, N-Benzyl-N′-cyclohexylcarbodiimide, is available in a polymer-bound form and is used as a coupling reagent in chemical synthesis oakwoodchemical.comsigmaaldrich.com. This indicates that the N-benzyl-N'-cyclohexyl moiety can be incorporated into a polymer support system.

Furthermore, amines are a critical class of monomers and reagents in polymer chemistry. Poly(vinyl benzyl amine) and its copolymers have been synthesized and are recognized for their versatile intermediate functionalities, which can be converted into various other groups for further polymer modification dntb.gov.uaresearchgate.net. The presence of both a benzyl and a cyclohexyl group in this compound offers a combination of aromatic and aliphatic properties that could be of interest in the design of specialty polymers with specific thermal or mechanical properties. The reactivity of the secondary amine group allows for its potential incorporation into polymer backbones through reactions such as amidation or as a chain extender in polyurethane synthesis.

While speculative without direct experimental evidence, this compound could potentially be explored as:

A monomer or co-monomer in the synthesis of polyamides or polyimides.

A curing agent for epoxy resins.

A precursor for the synthesis of corrosion inhibitors, a known application for other nitrogen-containing heterocyclic compounds openmedicinalchemistryjournal.com.

Further research is required to explore and validate these potential applications in materials science.

Analytical Reference Standard Applications

This compound is utilized as an analytical reference standard, particularly in the fields of forensic chemistry and toxicology. An analytical reference standard is a highly purified and well-characterized substance used as a measurement standard in analytical testing. The availability of this compound as a reference standard is crucial for the accurate identification and quantification of this compound in various samples.

Use in Forensic Chemistry and Toxicology

In forensic chemistry, reference standards are essential for the validation of analytical methods and for ensuring the accuracy and reliability of results. This compound, categorized as an arylcyclohexylamine, is used in forensic laboratories to develop and calibrate analytical instrumentation, such as Gas Chromatography-Mass Spectrometry (GC-MS), for the detection of this compound in seized materials or biological specimens. The use of a certified reference standard allows forensic chemists to confirm the presence of this compound with a high degree of certainty.

Identification as a Cutting Agent in Illicit Substances

One of the primary forensic applications of this compound as a reference standard is in the identification of cutting agents in illicit drugs. Cutting agents, or adulterants, are substances added to illicit drugs to increase their bulk and, therefore, the profit for drug traffickers. This compound has been identified as a cutting agent in samples of 3,4-methylenedioxymethamphetamine (MDMA, commonly known as ecstasy) researchgate.net. The presence and identity of cutting agents are of significant interest to law enforcement and public health officials as they can have their own pharmacological effects and can increase the risk of adverse health events for users. The availability of an this compound reference standard enables forensic laboratories to definitively identify it in seized drug samples, aiding in drug profiling and intelligence gathering.

Emerging Research Directions

While dedicated research on this compound is not extensive, the existing body of work on its derivatives points towards several promising emerging research directions. The primary focus of future research is likely to be in the field of medicinal chemistry, leveraging the this compound scaffold to develop novel therapeutic agents.

Based on the current research landscape, key emerging directions include:

Development of Novel Antimicrobial and Anticancer Agents: The potent biological activities observed in various derivatives of this compound strongly suggest that this scaffold is a valuable starting point for the design of new drugs. Future research will likely focus on the synthesis of new analogues with modified substitution patterns on both the benzyl and cyclohexyl rings to optimize efficacy and selectivity against microbial and cancer targets. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and less toxic compounds researchgate.netnih.gov.

Exploration of Other Therapeutic Areas: The versatility of the N-benzyl and cyclohexylamine moieties suggests that derivatives of this compound could be explored for a wider range of therapeutic applications. This could include investigations into their potential as antiviral, anti-inflammatory, or neuroprotective agents, areas where related nitrogen-containing heterocycles have shown promise openmedicinalchemistryjournal.com.

Investigation as a Chemical Building Block in Materials Science: As discussed in section 5.3, there is potential for this compound to be used as a precursor or building block in the synthesis of novel polymers and materials. Future research in materials science could explore the incorporation of this compound into various polymer architectures to create materials with unique properties.

Elucidation of Pharmacokinetic and Toxicological Profiles: A significant gap in the current knowledge is the lack of detailed pharmacokinetic and toxicological data for this compound itself. Future research should aim to characterize its ADME properties and to understand its interactions with biological systems. This information is critical for assessing the safety of any potential therapeutic derivatives and for understanding the health risks associated with its presence as a cutting agent in illicit drugs.

Exploration of Chiral this compound Derivatives for Enantioselective Synthesis

The development of chiral molecules is a cornerstone of modern pharmaceutical and materials science. Chiral derivatives of this compound are valuable targets in enantioselective synthesis, a field focused on the preferential formation of one enantiomer over another.

Researchers have successfully synthesized chiral tertiary dibenzylamines, such as (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, which incorporates the this compound core structure. mdpi.comresearchgate.net The synthetic strategy for these molecules often involves asymmetric reactions to control the stereochemistry. One established method is the asymmetric Aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester. mdpi.comresearchgate.netmdpi.com This approach allows for a high degree of stereochemical control.

Another key reaction in the synthesis of these chiral amines is the Barton decarboxylation, which can be applied to a β-amino acid precursor to yield the final chiral tertiary amine. mdpi.comresearchgate.net The synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, for example, has been achieved with a 50% yield from the corresponding β-amino acid using this method. mdpi.com

The utility of these chiral derivatives extends to their use as building blocks for more complex molecules or as organocatalysts in other asymmetric transformations. mdpi.com The ability to synthesize these compounds enantiomerically pure is critical for their application in areas where specific stereochemistry is required for biological activity or catalytic efficiency.

Table 1: Synthetic Methodologies for Chiral this compound Derivatives

Method Key Reagents/Steps Purpose Ref.
Asymmetric Aza-Michael Addition Chiral lithium amide, α,β-unsaturated ester Establishes key stereocenters mdpi.comresearchgate.netmdpi.com
Barton Decarboxylation Thiohydroxamic ester, UV irradiation, tBuSH Removes a carboxylic acid group to form the final amine mdpi.comresearchgate.net

Development of Novel Catalytic Systems for this compound Production and its Transformations

Efficient production and transformation of this compound and its derivatives rely on the development of innovative catalytic systems. A significant area of research is the use of "hydrogen borrowing" or "hydrogen autotransfer" catalysis. acs.org This atom-economical process involves the temporary oxidation of an alcohol to an aldehyde or ketone by an organometallic catalyst, which then reacts with an amine to form an imine. The catalyst, which had stored the hydrogen, then reduces the imine to the corresponding alkylated amine, with water as the only byproduct. acs.org Iron complexes, such as (cyclopentadienone)iron tricarbonyl complexes, have been shown to be effective catalysts for this type of C-N bond formation, enabling the reaction between amines and alcohols. acs.org

For the enantioselective synthesis of related chiral amine structures, dual catalytic systems are being explored. For instance, a combination of Ni/photoredox catalysis has been successfully employed for the asymmetric cross-coupling of N-heterobenzylic trifluoroborate salts with aryl bromides. nih.gov While not directly applied to this compound itself, this methodology highlights a frontier in creating chiral C(sp²)-C(sp³) bonds, which is relevant for the synthesis of complex derivatives.

Biocatalysis also presents a promising route. Engineered enzymes, such as variants of myoglobin, have been used for the asymmetric N-H carbene insertion of aromatic amines, offering a green and highly selective method for synthesizing chiral amines. rochester.edu Furthermore, automated systems utilizing Bayesian optimization in continuous flow reactors are being developed to rapidly optimize biocatalytic reactions, such as direct amidation, which could be adapted for the synthesis of this compound derivatives. rsc.org

Table 2: Catalytic Systems for Amine Synthesis and Transformation

Catalytic System Reaction Type Key Features Potential Application Ref.
(Cyclopentadienone)iron tricarbonyl Hydrogen Borrowing Atom-economical C-N bond formation from alcohols and amines Production of this compound acs.org
Ni/Photoredox Dual Catalysis Asymmetric Cross-Coupling Creates chiral C-C bonds, high enantioselectivity Synthesis of complex chiral derivatives nih.gov

Computational Chemistry Studies on this compound (e.g., Reaction Mechanisms, Conformation)

Computational chemistry provides invaluable insights into the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) and other computational methods are used to explore reaction mechanisms, predict molecular conformations, and rationalize experimental outcomes. escholarship.org

For reactions involving this compound or its precursors, computational studies can elucidate the energetics of different reaction pathways. For example, in catalytic C-N bond formation reactions, calculations can determine the energy barriers for key steps such as alcohol dehydrogenation and imine reduction, helping to understand catalyst activity and selectivity. whiterose.ac.uk Studies on related systems have shown how the presence of certain ligands or additives can lower energetic barriers, guiding the design of more efficient catalysts. whiterose.ac.uk

Conformational analysis is another critical area where computational studies are applied. The cyclohexyl ring in this compound can exist in different chair and boat conformations, and the orientation of the benzyl group is also variable. Understanding the relative energies of these conformers is important as it can influence the molecule's reactivity and its interaction with other molecules or surfaces. For instance, computational studies on substituted cyclohexanes help determine the preference for equatorial versus axial substitution, which is influenced by steric and electronic effects. researchgate.net

Furthermore, computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to study non-covalent interactions that stabilize the solid-state structures of this compound derivatives, which is crucial for understanding their material properties. mdpi.com

Advanced Functional Materials Based on this compound Scaffolds

The this compound scaffold holds potential for the development of advanced functional materials, although this area is still emerging. The presence of both aromatic (benzyl) and aliphatic cyclic (cyclohexyl) groups, along with a reactive secondary amine, allows for a wide range of chemical modifications to tailor material properties.

One potential application lies in the development of antimicrobial materials. Acyclic and cyclic amines and diamines have been shown to possess antimicrobial and antibiofilm properties against multi-drug resistant bacteria like Staphylococcus aureus. nih.gov this compound itself has been synthesized and evaluated as part of a library of acyclic amines for such purposes. nih.gov The structural features of this compound could be optimized to enhance its interaction with bacterial membranes or intracellular targets.

The amine functional group can also be used as a reactive handle to incorporate the this compound unit into larger polymer structures. This could lead to the creation of polymers with specific thermal, mechanical, or optical properties. The rigid cyclohexyl group and the aromatic benzyl group can influence the polymer's morphology and intermolecular interactions, potentially leading to materials with applications in coatings, adhesives, or as components in composite materials.

Furthermore, chiral derivatives of this compound could be used to create chiral polymers or materials for enantioselective separations or as sensors for chiral molecules. The development of such materials is an active area of research, with chiral diamines being used in the synthesis of materials for catalysis and asymmetric synthesis. myuchem.com

Future Perspectives in N Benzylcyclohexanamine Research

Sustainable and Green Synthesis Approaches for N-benzylcyclohexanamine

The synthesis of amines is a cornerstone of organic chemistry, and the development of environmentally benign methods is a key goal of green chemistry. Future research will likely focus on making the production of this compound more sustainable by adhering to the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts. wjpmr.com

Key sustainable approaches include:

Catalytic Reductive Amination: Traditional methods often involve stoichiometric reducing agents, which generate significant waste. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or gold-based catalysts, in the one-pot reductive amination of cyclohexanone (B45756) with benzylamine (B48309) offers a greener alternative. tandfonline.comresearchgate.net These catalysts can often be recovered and reused, increasing efficiency and reducing waste. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering benefits like rapid heating, shorter reaction times, and often higher product yields compared to conventional heating methods. mdpi.comrsc.org Applying this technology to the synthesis of this compound could significantly reduce energy consumption and improve process efficiency.

Solvent-Free Reactions: The elimination of volatile organic solvents is a major goal of green synthesis. rsc.org Mechanochemical methods, such as ball milling, provide a solvent-free alternative for synthesizing N-substituted amines, reducing waste and environmental impact. mdpi.comrsc.org

Bio-catalysis: The use of enzymes in synthesis represents a highly sustainable approach. Biocatalytic transformations can offer high selectivity under mild reaction conditions, presenting an opportunity for developing greener routes to this compound and its derivatives. rsc.orgresearchgate.net

Use of Greener Reagents: Replacing hazardous reagents is a fundamental principle of green chemistry. wjpmr.com For instance, developing methods that avoid toxic cyanide wastes or harsh reaction conditions will be a priority. nih.gov A move towards using alcohols instead of alkyl halides for N-alkylation, through a hydrogen-transfer mechanism, represents a more atom-economical and environmentally friendly process. acs.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

Feature Conventional Methods Green Chemistry Approaches
Reagents Often use stoichiometric and hazardous reagents. Emphasize catalytic, recyclable, and less toxic reagents. wjpmr.commdpi.com
Solvents Rely on large volumes of volatile organic solvents. Promote solvent-free conditions or the use of green solvents (e.g., water, ionic liquids). rsc.orgrasayanjournal.co.in
Energy Typically require prolonged heating with conventional methods. Utilize energy-efficient techniques like microwave irradiation. mdpi.com
Waste Generate significant amounts of byproducts and waste. Focus on atom economy and waste minimization. wjpmr.comrsc.org
Efficiency Can have long reaction times and complex workup procedures. Aim for shorter reaction times, higher yields, and simpler purification. rasayanjournal.co.in

Exploration of Novel Bioactive this compound Analogues

The this compound scaffold serves as a valuable starting point for the design of new therapeutic agents. By modifying its structure, researchers can develop novel analogues with a wide range of biological activities. The N-acylhydrazone (NAH) moiety, for example, is considered a "privileged structure" known for its presence in compounds with diverse pharmacological effects, including anti-inflammatory and analgesic properties. nih.gov

Future research in this area will likely focus on:

Antiproliferative Agents: Derivatives of related structures, such as quinoxalines and benzimidazoles, have shown promise as anticancer agents. mdpi.com Synthesizing and screening this compound analogues for their ability to inhibit cancer cell growth could lead to the discovery of new oncologic drug candidates.

Antimicrobial and Antifungal Agents: There is a pressing need for new drugs to combat infectious diseases and drug-resistant pathogens. Research into N-benzyl derivatives of heterocyclic systems like benzimidazoles has revealed potent antimicrobial and antifungal activity. mdpi.com Exploring similar derivatives of this compound could yield new antimicrobial leads.

Antileishmanial Activity: Leishmaniasis is a parasitic disease requiring better treatment options. N-benzyl-1H-benzimidazol-2-amine derivatives have shown significant activity against Leishmania species, suggesting that the N-benzyl group is a key pharmacophore that could be incorporated into novel this compound analogues to target this parasite. researchgate.net

Analgesic and Anti-inflammatory Properties: Cyclohexylamine (B46788) and N-acylhydrazone derivatives have been investigated for their pain-relieving and anti-inflammatory effects. nih.govresearchgate.net Designing novel this compound analogues that incorporate features from these known bioactive compounds could lead to new treatments for pain and inflammation. jyoungpharm.org

Table 2: Potential Pharmacological Activities of this compound Analogues

Therapeutic Area Rationale for Exploration Example Bioactive Scaffolds
Oncology The N-benzyl group is present in various anticancer compounds. mdpi.comresearchgate.net Quinoxalines, Benzimidazoles
Infectious Diseases N-benzyl derivatives have shown broad-spectrum antimicrobial and antifungal activity. mdpi.com Benzimidazoles, Triazoles
Parasitology N-benzyl compounds have demonstrated potent activity against Leishmania parasites. researchgate.net Benzimidazoles
Pain & Inflammation Cyclohexylamine and N-acylhydrazone derivatives are known for their analgesic and anti-inflammatory effects. nih.govresearchgate.net N-acylhydrazones, Phenylpiperidines

Industrial Scale-Up and Process Optimization of this compound Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, including cost, safety, and efficiency. mdpi.com Future research will be crucial for developing robust and economically viable processes for the large-scale production of this compound.

Key areas of focus for industrial optimization include:

Continuous Flow Chemistry: Continuous manufacturing offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, consistent product quality, and potential for automation. mdpi.com Developing a continuous flow process for the synthesis of this compound could streamline its production.

Catalyst Optimization: For catalytic reactions, the choice of catalyst is critical for industrial viability. Research into more active, stable, and cost-effective catalysts is essential. For example, optimizing supported metal catalysts can lead to higher yields and easier separation of the final product. tandfonline.com

Reaction Condition Optimization: Systematically studying the effects of parameters such as temperature, pressure, solvent, and reactant concentrations is key to maximizing yield and minimizing costs. newtopchem.com Bayesian optimization and other machine learning techniques are emerging as powerful tools for rapidly optimizing complex chemical reactions. rsc.orgresearchgate.net

Cost Control Strategies: A comprehensive approach to cost reduction involves optimizing the entire production chain, from the selection of raw materials to the treatment of by-products and the improvement of equipment. newtopchem.com For instance, recycling solvents and unreacted starting materials can significantly improve the economic feasibility of the process. mdpi.com

Integration of this compound into Interdisciplinary Research Areas

The utility of this compound extends beyond its role as a synthetic intermediate. Its unique chemical properties make it a candidate for applications in diverse scientific fields.

Future interdisciplinary applications could include:

Materials Science: Amines are widely used in the synthesis of polymers and functional materials. This compound could be explored as a monomer or a modifying agent for creating novel polymers with specific thermal, mechanical, or optical properties. Its derivatives, such as selenoureas, can serve as precursors to nanocrystals used in optoelectronics. nih.gov

Catalysis: The nitrogen atom in this compound can act as a ligand for metal catalysts. Research into the synthesis of new coordination complexes involving this amine could lead to the development of novel catalysts for a variety of organic transformations.

Forensic and Analytical Chemistry: this compound has been identified as a cutting agent in illicit drug samples. caymanchem.com This makes it an important analytical reference standard for forensic laboratories to accurately identify substances in seized materials. Further research could involve developing more sensitive detection methods for this and related compounds.

Challenges and Opportunities in this compound Research

While the future of this compound research is promising, it is not without its challenges. Addressing these hurdles will be key to unlocking the full potential of this compound.

Challenges:

Synthetic Complexity: The synthesis of novel, structurally complex analogues can be a significant challenge, often requiring multi-step procedures with purification difficulties. nih.govnih.gov

Process Scale-Up: As discussed, translating a laboratory synthesis to an industrial scale is a major undertaking that requires overcoming issues of safety, cost, and efficiency. nih.gov

Data Management: As research accelerates, managing the large volumes of data generated from synthesis, characterization, and biological screening becomes increasingly complex. appliedclinicaltrialsonline.com Efficient informatics solutions are needed to leverage historical and new data effectively. appliedclinicaltrialsonline.com

Biological Data and Screening: A lack of extensive biological data for many novel compounds can make it difficult to develop predictive models for their activity and toxicity. nih.gov High-throughput screening methods are needed to efficiently evaluate large libraries of new analogues.

Opportunities:

Green Chemistry Innovation: The drive for sustainability provides a significant opportunity to develop novel, environmentally friendly synthetic methods that can be applied not only to this compound but to a wide range of other important chemicals. semanticscholar.org

Drug Discovery: The structural simplicity and versatility of the this compound scaffold make it an attractive starting point for discovering new drugs to address unmet medical needs. nih.gov

Interdisciplinary Collaboration: The potential applications of this compound in fields like materials science and catalysis create opportunities for collaboration between chemists, biologists, and engineers.

Automation and AI: The integration of automation and artificial intelligence in chemical synthesis and process optimization can accelerate the discovery and development of new compounds and processes, making research more efficient and data-driven. rsc.orgresearchgate.net

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzylcyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-benzylcyclohexanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.